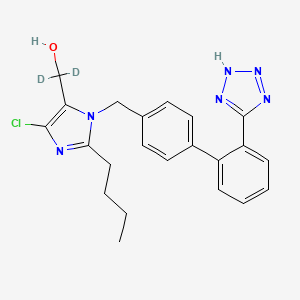
Losartan-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losartan-d2 is a deuterated form of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and diabetic nephropathy. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of losartan-d2 involves several key steps, starting with the preparation of the two main intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The final step involves the formation of the tetrazole ring using sodium azide and triethylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of green chemistry principles to minimize waste and improve yield. Key steps include the use of environmentally friendly solvents and catalysts, as well as efficient purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
Losartan-d2 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation and alkylation reactions to modify the biphenyl and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, amines, and halogenated compounds, which can be further utilized in medicinal chemistry research .
科学研究应用
Losartan-d2 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of losartan.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic benefits in treating hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Losartan-d2 exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors, which are involved in the regulation of blood pressure and fluid balance. By inhibiting the binding of angiotensin II to these receptors, this compound reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to a decrease in blood pressure . The molecular targets include the AT1 receptors in various tissues, such as the heart, kidneys, and blood vessels .
相似化合物的比较
Similar Compounds
Telmisartan: Another angiotensin II receptor antagonist with a longer half-life and higher affinity for AT1 receptors.
Irbesartan: Known for its efficacy in reducing blood pressure and protecting kidney function in diabetic patients.
Valsartan: Similar to losartan but with a different pharmacokinetic profile and dosing regimen
Uniqueness of Losartan-d2
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated losartan. This can lead to improved therapeutic outcomes and reduced dosing frequency .
属性
分子式 |
C22H23ClN6O |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-dideuteriomethanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i14D2 |
InChI 键 |
PSIFNNKUMBGKDQ-FNHLFAINSA-N |
手性 SMILES |
[2H]C([2H])(C1=C(N=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)Cl)O |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
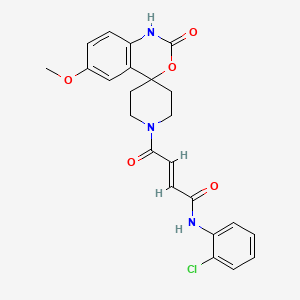
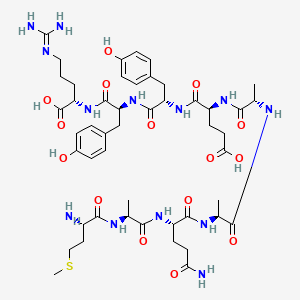
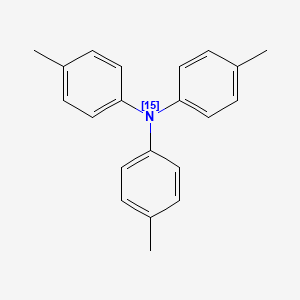



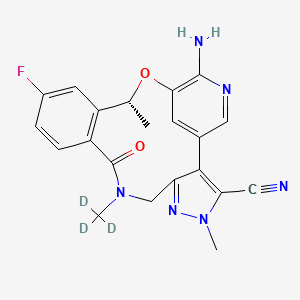
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)

